

Application Note: Titrimetric Analysis of Oxalate in Potassium Ferrioxalate

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Compound of Interest

Compound Name: *Tripotassium tris(oxalato)ferrate*

Cat. No.: *B083303*

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Introduction

Potassium ferrioxalate, with the chemical formula $K_3[Fe(C_2O_4)_3] \cdot 3H_2O$, is a coordination compound notable for its photochemical properties.[1][2] Accurate determination of the oxalate ligand content is crucial for verifying the compound's stoichiometry and purity, which is essential for its application in fields such as actinometry and blueprinting.[2][3] This document outlines a robust and widely used method for quantifying the oxalate content in potassium ferrioxalate via redox titration with potassium permanganate ($KMnO_4$).

Principle of the Method

The analysis is based on a redox reaction in an acidic medium.[4] The oxalate ions ($C_2O_4^{2-}$) in the dissolved potassium ferrioxalate sample are oxidized to carbon dioxide (CO_2) by a standardized solution of potassium permanganate ($KMnO_4$). The permanganate ion (MnO_4^-), which is intensely purple, is reduced to the manganese(II) ion (Mn^{2+}), which is nearly colorless.[5][6]

The overall balanced chemical equation for this reaction is: $2MnO_4^-(aq) + 5C_2O_4^{2-}(aq) + 16H^+(aq) \rightarrow 10CO_2(g) + 2Mn^{2+}(aq) + 8H_2O(l)$ [5][7]

The stoichiometry of the reaction shows that 2 moles of permanganate ions react with 5 moles of oxalate ions.[8] Because of the distinct color change, potassium permanganate acts as its own indicator.[9] The endpoint of the titration is identified by the first appearance of a faint, persistent pink color, which signals a slight excess of MnO_4^- in the solution.[5][10] The reaction

is performed at an elevated temperature (60-80°C) to ensure a sufficient reaction rate, as it is otherwise slow at room temperature.[6][11]

Experimental Protocols

This analysis is conducted in two main parts: first, the standardization of the potassium permanganate titrant, and second, the titration of the potassium ferrioxalate sample.

Part A: Standardization of Potassium Permanganate (KMnO₄) Solution

To accurately determine the oxalate content, the precise concentration of the KMnO₄ solution must first be determined by titrating it against a primary standard, such as sodium oxalate (Na₂C₂O₄).[5][12]

Materials and Reagents:

- Potassium permanganate (KMnO₄) solution (~0.02 M)
- Sodium oxalate (Na₂C₂O₄), analytical grade, dried at 105°C[12]
- Sulfuric acid (H₂SO₄), 6 M
- Distilled or deionized water
- 50 mL Burette
- 250 mL Erlenmeyer flasks
- Analytical balance
- Hot plate

Procedure:

- Prepare the Primary Standard: Accurately weigh approximately 0.15-0.20 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.[6] Record the exact mass.

- Dissolve and Acidify: Add about 50 mL of distilled water to the flask to dissolve the sodium oxalate. Then, carefully add 20 mL of 6 M sulfuric acid to create the necessary acidic environment.[\[6\]](#)
- Prepare the Burette: Rinse the burette with a small amount of the KMnO_4 solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.
- Heating: Gently heat the acidified oxalate solution on a hot plate to approximately 70-80°C. [\[9\]](#)[\[10\]](#) Do not boil the solution.[\[13\]](#)
- Titration: Begin titrating the hot oxalate solution with the KMnO_4 solution from the burette.[\[14\]](#) Add the titrant dropwise while continuously swirling the flask. The purple color of the permanganate will disappear as it reacts with the oxalate.
- Endpoint Determination: The endpoint is reached when a single drop of the KMnO_4 solution imparts a faint but persistent pink color to the solution that lasts for at least 30 seconds.[\[8\]](#) [\[15\]](#)
- Record Data: Record the final burette volume.
- Repeat: Perform at least two more titrations to ensure precision. The results should agree within a reasonable margin of error.[\[13\]](#)

Part B: Determination of Oxalate in Potassium Ferrioxalate

Materials and Reagents:

- Synthesized potassium ferrioxalate ($\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$) sample
- Standardized potassium permanganate (KMnO_4) solution (from Part A)
- Sulfuric acid (H_2SO_4), 6 M
- Distilled or deionized water

Procedure:

- Prepare the Sample: Accurately weigh approximately 0.10 g of the potassium ferrioxalate sample into a 250 mL Erlenmeyer flask.[\[7\]](#)[\[13\]](#) Record the exact mass.
- Dissolve and Acidify: Add about 50 mL of distilled water and 10 mL of 6 M sulfuric acid to the flask.[\[7\]](#) Swirl gently to dissolve the green crystals.
- Heating: Heat the solution to 60-70°C on a hot plate.[\[8\]](#)[\[13\]](#)
- Titration: Titrate the hot sample solution with the standardized KMnO_4 solution until the endpoint is reached, indicated by a persistent faint pink color.[\[15\]](#)
- Record Data: Record the initial and final burette readings to determine the volume of KMnO_4 used.
- Repeat: Repeat the titration with two additional samples of the potassium ferrioxalate complex for accuracy.

Data Presentation and Calculations

The following tables summarize the data collected during the experiment and the subsequent calculations.

Table 1: Standardization of KMnO_4 Solution

Trial	Mass of $\text{Na}_2\text{C}_2\text{O}_4$ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO_4 (mL)	Molarity of KMnO_4 (M)
1	0.1521	35.80	0.10	35.70	Calculate
2	0.1535	36.25	0.25	36.00	Calculate
3	0.1510	35.65	0.15	35.50	Calculate
Average Molarity (M):	Value				

Calculation for Molarity of KMnO_4 :

- Moles of $\text{Na}_2\text{C}_2\text{O}_4$:
 - Moles = Mass of $\text{Na}_2\text{C}_2\text{O}_4$ / Molar Mass of $\text{Na}_2\text{C}_2\text{O}_4$ (134.00 g/mol)
- Moles of MnO_4^- :
 - From the stoichiometry ($5 \text{ C}_2\text{O}_4^{2-} : 2 \text{ MnO}_4^-$), Moles of $\text{MnO}_4^- = (\text{Moles of } \text{Na}_2\text{C}_2\text{O}_4) \times (2 / 5)$ ^[8]
- Molarity of KMnO_4 :
 - Molarity = Moles of MnO_4^- / Volume of KMnO_4 (in L)

Table 2: Analysis of Oxalate in Potassium Ferrioxalate

Trial	Mass of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO_4 (mL)	Mass of $\text{C}_2\text{O}_4^{2-}$ (g)	% Oxalate by Mass
1	0.1015	22.10	0.20	21.90	Calculate	Calculate
2	0.1022	44.25	22.10	22.15	Calculate	Calculate
3	0.1008	21.95	0.10	21.85	Calculate	Calculate
Average % Oxalate:		Value				

Calculation for Percentage of Oxalate ($\text{C}_2\text{O}_4^{2-}$):

- Moles of MnO_4^- used:
 - Moles = Average Molarity of $\text{KMnO}_4 \times$ Volume of KMnO_4 (in L)
- Moles of $\text{C}_2\text{O}_4^{2-}$ in sample:
 - From the stoichiometry ($2 \text{ MnO}_4^- : 5 \text{ C}_2\text{O}_4^{2-}$), Moles of $\text{C}_2\text{O}_4^{2-} = (\text{Moles of } \text{MnO}_4^-) \times (5 / 2)$

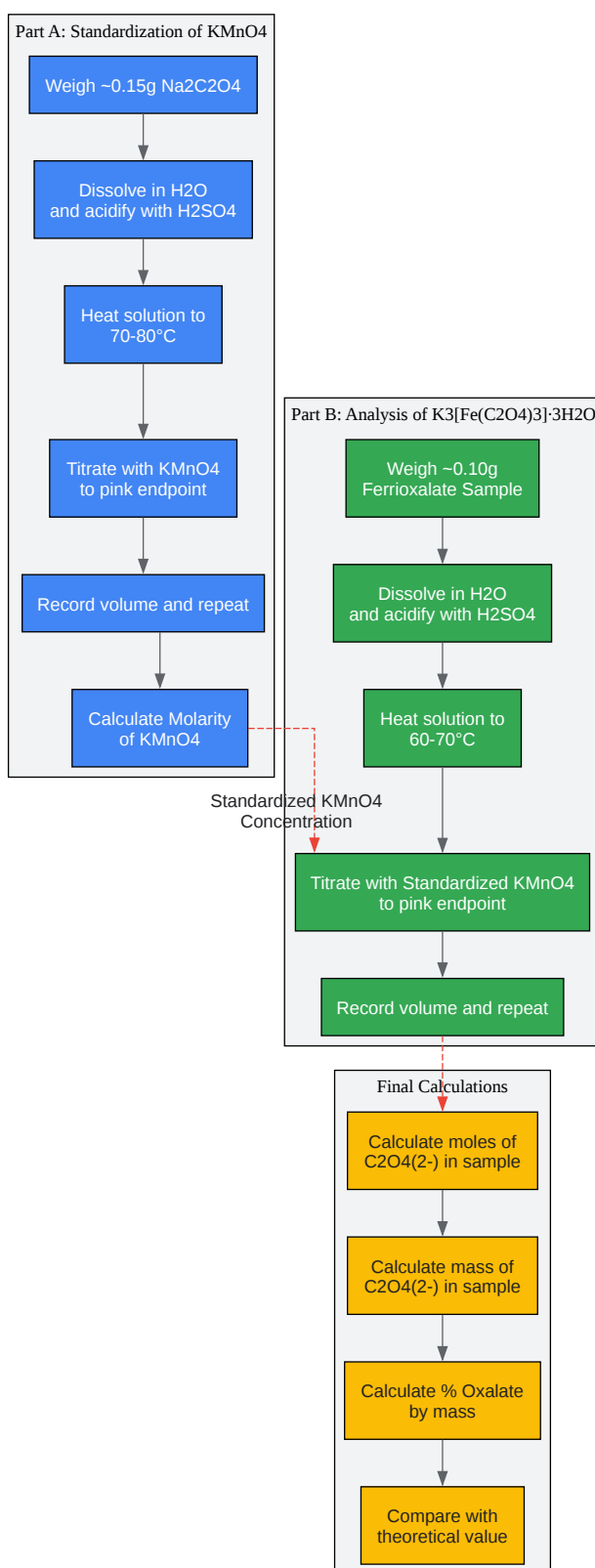
- Mass of $\text{C}_2\text{O}_4^{2-}$ in sample:
 - $\text{Mass} = \text{Moles of } \text{C}_2\text{O}_4^{2-} \times \text{Molar Mass of } \text{C}_2\text{O}_4^{2-} \text{ (88.02 g/mol)}$
- Percentage of Oxalate by Mass:
 - $\% \text{ Oxalate} = (\text{Mass of } \text{C}_2\text{O}_4^{2-} / \text{Mass of } \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O sample}) \times 100$

Theoretical Percentage of Oxalate: The theoretical percentage of oxalate in pure $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$ (Molar Mass = 491.24 g/mol) can be calculated for comparison:

- $\% \text{ C}_2\text{O}_4^{2-} = (3 \times 88.02 \text{ g/mol} / 491.24 \text{ g/mol}) \times 100 \approx 53.75\%$

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical procedure.



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Caption: Workflow for the titrimetric determination of oxalate in potassium ferrioxalate.

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